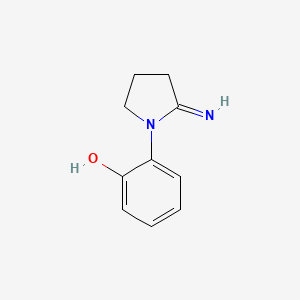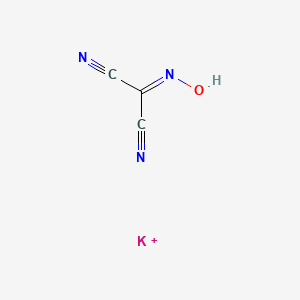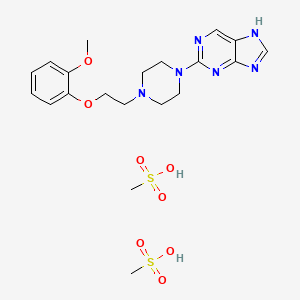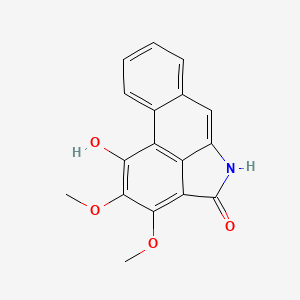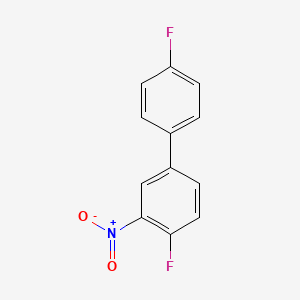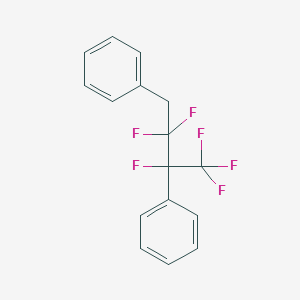
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane is an organic compound with the molecular formula C10H20Cl2O2. It is a chlorinated derivative of butane, characterized by the presence of two chlorine atoms and two ethoxy groups attached to the butane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane typically involves the chlorination of 1,1-diethoxy-3-methylbutane. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions. The reaction proceeds via the formation of an intermediate, which is then further chlorinated to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used. The reactions are conducted at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, or thioethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation Reactions: Aldehydes, ketones, or carboxylic acids are formed.
Aplicaciones Científicas De Investigación
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane involves its reactivity with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The ethoxy groups can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but lacks the ethoxy groups.
2-Chloro-2-methylbutane: Similar but with a different alkyl chain length.
1,1-Diethoxy-3-methylbutane: Lacks the chlorine atoms.
Uniqueness
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane is unique due to the presence of both chlorine and ethoxy groups, which impart distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
Propiedades
Número CAS |
89129-89-5 |
|---|---|
Fórmula molecular |
C10H20Cl2O2 |
Peso molecular |
243.17 g/mol |
Nombre IUPAC |
2-chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane |
InChI |
InChI=1S/C10H20Cl2O2/c1-5-13-9(14-6-2)10(12,7-11)8(3)4/h8-9H,5-7H2,1-4H3 |
Clave InChI |
NAIRBKXQASUZQP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(CCl)(C(C)C)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


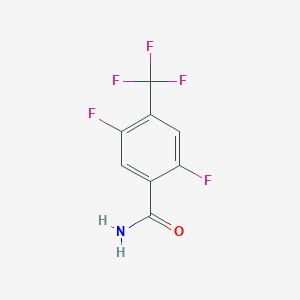
![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)
![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)



![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
